Defensin 2a
Description
Contextualization within Antimicrobial Peptide Families
Defensins are a major family of host defense peptides, primarily expressed in neutrophils and epithelial cells. They are part of a larger group of antimicrobial peptides (AMPs) that serve as the first line of defense against invading pathogens. AMPs are evolutionarily ancient molecules found in a wide variety of organisms, including plants, insects, and vertebrates. In mammals, the principal antimicrobial peptide families include defensins and cathelicidins.
Defensins are characterized as small, cationic, cysteine-rich polypeptides. Their structure typically consists of a β-sheet core stabilized by three conserved intramolecular disulfide bonds. This structural feature is crucial for their broad antimicrobial activity against bacteria, fungi, and viruses. The cationic and amphipathic nature of these peptides allows them to interact with and disrupt the negatively charged microbial cell membranes, leading to cell death. mdpi.com
Historical Perspectives in Defensin (B1577277) 2a Discovery and Early Research
The journey to understanding Defensin 2a began with the broader discovery of the defensin family. The first mammalian defensin was isolated in 1980 from rabbit lung macrophages. However, the term "defensin" was coined in 1985 by Lehrer and colleagues after discovering similar peptides in human neutrophils. These early discoveries laid the groundwork for identifying and characterizing various defensin family members.
The first human β-defensin, hBD-1, was followed by the discovery of human β-defensin-2 (hBD-2), also known as this compound. hBD-2 was initially identified in psoriatic lesions and has since been found in various other epithelial tissues, including the oral cavity, respiratory tract, and gastrointestinal tract. Early research highlighted its potent antimicrobial activity, particularly against Gram-negative bacteria and the yeast Candida albicans.
Classification and Nomenclature of this compound within Mammalian Defensins
Mammalian defensins are categorized into three subfamilies based on the connectivity of their six conserved cysteine residues, forming three disulfide bonds: alpha (α), beta (β), and theta (θ) defensins. mdpi.com Humans express both α- and β-defensins.
This compound is classified as a β-defensin. Human β-defensins are primarily produced by epithelial cells. mdpi.com The expression of many β-defensins, including this compound (hBD-2), is inducible, meaning their production is triggered by microbial products or inflammatory signals like pro-inflammatory cytokines. In contrast, some β-defensins, such as hBD-1, are expressed constitutively.
The nomenclature for this compound can vary, with common synonyms including hBD-2, Beta-defensin 2, and skin-antimicrobial peptide 1 (SAP1). The systematic name for the gene encoding this peptide is DEFB4A (defensin, beta 4A).
Research Findings on this compound
| Feature | Description |
| Family | Beta-defensin |
| Primary Function | Antimicrobial, Immunomodulatory |
| Structure | Cationic peptide with a conserved cysteine motif |
| Mechanism of Action | Disrupts microbial cell membranes |
| Expression | Inducible in epithelial cells by microbial insults and pro-inflammatory cytokines |
| Antimicrobial Spectrum | Broad, with high efficacy against Gram-negative bacteria and fungi |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATCDLLSMWN |
Origin of Product |
United States |
Molecular and Genetic Architecture of Defensin 2a
Defensin (B1577277) 2a Gene Structure and Genomic Organization
The genes encoding β-defensins, including Defensin 2a (also known as human β-defensin 2 or hBD-2), typically exhibit a conserved two-exon structure. oup.com The first exon encodes a signal peptide, which directs the protein for secretion, while the second exon codes for a short pro-piece and the mature defensin peptide. oup.com This mature peptide is characterized by a signature six-cysteine motif and a high content of basic amino acid residues.
In humans, the gene for hBD-2, DEFB4, is located on chromosome 8p23.1. This region is part of a larger cluster of β-defensin genes, suggesting that gene duplication events have played a significant role in the evolution of this gene family. The genomic organization of these genes can be complex, with some defensin genes appearing as single entities while others form clusters. apsnet.org For instance, in grapevine, defensin-like genes are found both as single genes and in clusters, with one major cluster on chromosome 10 containing numerous genes and pseudogenes. apsnet.org This clustering and local gene duplication are common features of resistance genes in plants and are also observed in the defensin gene family across various species. apsnet.org
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is tightly controlled at the transcriptional level, primarily in response to inflammatory and microbial stimuli. nih.gov This regulation is crucial for mounting a rapid and effective innate immune response.
Promoter Elements and Regulatory Sequences of this compound
The promoter region of the this compound gene contains several key regulatory sequences that are essential for its inducible expression. nih.gov A promoter is a region of DNA that initiates the transcription of a particular gene. addgene.org These regions are typically located upstream of the gene and contain binding sites for RNA polymerase and transcription factors. addgene.org
In the case of human β-defensin 2 (hBD-2), the 5' flanking region of the gene harbors consensus binding sites for critical transcription factors. nih.gov Studies have shown that sequences within the proximal 324 nucleotides of the transcription start site are sufficient to mediate gene induction in response to stimuli like bacterial lipopolysaccharide (LPS). nih.gov This region contains well-defined binding sites for transcription factors that are central to the inflammatory response. nih.gov For example, the promoter of the myeloid defensin-1 (B1577183) gene contains a TATA-like box and ETS-like elements that are crucial for its cell-specific expression.
Transcription Factors Modulating this compound Expression (e.g., NF-κB, NF IL-6)
The transcriptional activation of the this compound gene is predominantly modulated by the transcription factors Nuclear Factor-kappa B (NF-κB) and Nuclear Factor for Interleukin-6 (NF-IL-6). nih.gov
NF-κB is a key transcription factor that plays a central role in regulating immune and inflammatory responses. pensoft.net In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), NF-κB is activated and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, including this compound, to induce their transcription. aai.org Studies have demonstrated that the induction of hBD-2 expression by bacterial components or cytokines is dependent on NF-κB activation. aai.org For instance, mutation of the NF-κB binding site in the hBD-2 promoter completely abolishes its induction by IL-1β and TNF-α. aai.org
NF-IL-6 (also known as C/EBPβ) is another transcription factor that is involved in the regulation of genes associated with the immune and inflammatory responses. nih.gov The promoter of the bovine tracheal antimicrobial peptide (TAP), a homolog of hBD-2, contains a consensus binding site for NF-IL-6 adjacent to the NF-κB site. nih.gov While NF-κB activity is induced by stimuli, NF-IL-6 binding activity is often constitutively present in the nucleus of epithelial cells and may cooperate with NF-κB to drive gene expression. nih.gov The presence of binding sites for both NF-κB and NF-IL-6 in the promoters of defensin genes across different species suggests a conserved mechanism for their transcriptional regulation. nih.gov
Post-Transcriptional Modulators of this compound Gene Products
While transcriptional control is a primary mechanism for regulating this compound levels, post-transcriptional modulation also plays a role in fine-tuning its expression. This can occur through various mechanisms affecting mRNA stability, translation efficiency, and post-translational processing of the protein.
For instance, the expression of certain antimicrobial peptides can be negatively regulated by proteins such as the tumor necrosis factor alpha-induced protein 3 (TNFAIP3, or A20). asm.org A20 is an inhibitor of the NF-κB signaling pathway. asm.org Some pathogenic bacteria have evolved mechanisms to induce A20, thereby dampening the expression of NF-κB-dependent genes like hBD-2 as a strategy to evade the host's immune response. asm.org
Furthermore, the initial this compound gene product is a prepropeptide that undergoes proteolytic cleavage to release the mature, active peptide. oup.com This processing is a critical post-translational modification step that is essential for its antimicrobial function.
Genetic Variation and Polymorphisms Associated with this compound
Genetic variations within the this compound gene and its surrounding locus can influence an individual's susceptibility to various diseases. These variations include single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).
The genetic locus on human chromosome 8 that contains the β-defensin genes, including DEFB4A and DEFB4B (both encoding hBD-2), is known for its complex genetic architecture. Studies have identified numerous genetic variants, including rare mutations and polymorphisms, within this region that are associated with inflammatory conditions like asthma and atopy.
In a study of Amazon sheep, three SNPs were identified in the β-defensin II gene, with two of these polymorphisms predicted to cause amino acid changes in the resulting peptide. Such non-synonymous mutations can potentially alter the function of the defensin protein.
Copy number variation, where the number of copies of a particular gene varies from one individual to the next, is another significant form of genetic variation at the β-defensin locus. karger.com In humans, the copy number of the DEFB4 gene can range from one to twelve copies per diploid genome. karger.com Variations in gene copy number have been linked to susceptibility to chronic inflammatory diseases. For example, a lower copy number of hBD-2 genes has been associated with Crohn's disease, while an increased copy number has been observed in psoriasis patients.
Evolutionary Conservation and Divergence of this compound Genes
The defensin gene family has undergone a dynamic evolutionary history characterized by both conservation of essential structural elements and rapid divergence driven by selective pressures. oup.com Defensins are found across a wide range of eukaryotes, from plants to insects and vertebrates, indicating their ancient origins in host defense. apsnet.org
The two-exon gene structure of β-defensins is highly conserved. The first exon, which encodes the signal peptide, shows relative stasis, suggesting purifying selection to maintain its function in protein secretion. oup.com In stark contrast, the second exon, encoding the mature peptide, exhibits substantial divergence and evidence of positive selection. oup.com This rapid evolution of the mature peptide region is thought to be driven by the co-evolutionary arms race between the host and its pathogens, leading to the generation of a diverse arsenal (B13267) of antimicrobial peptides. oup.com
Compound Names Mentioned
| Compound Name |
| This compound |
| Human β-defensin 2 (hBD-2) |
| Lipopolysaccharide (LPS) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-1 beta (IL-1β) |
| Tracheal antimicrobial peptide (TAP) |
| A20 (TNFAIP3) |
| Caffeic acid phenethyl ester (CAPE) |
| Astragaloside IV |
Data Tables
Table 1: Genetic Variations in Sheep β-Defensin II Gene
| SNP Position | Substitution | Predicted Amino Acid Change |
| 1643 | A↔G | Isoleucine to Valine |
| 1659 | A↔G | Arginine to Lysine |
| 1750 | A↔G | No change |
| Data sourced from a study on Amazon sheep. |
Table 2: Key Transcription Factors and Their Roles in this compound Regulation
| Transcription Factor | Role in this compound Expression | Inducibility |
| NF-κB | Primary activator of transcription | Induced by pro-inflammatory stimuli (e.g., LPS, TNF-α, IL-1β) |
| NF-IL-6 | Co-activator, may cooperate with NF-κB | Constitutively present in some cells |
| Information based on studies of mammalian β-defensin gene regulation. |
Biogenesis and Post Translational Processing of Defensin 2a
Biosynthesis Pathways of Defensin (B1577277) 2a
The journey of Defensin 2a begins with the transcription of the DEFA1 and DEFA3 genes, which are located on chromosome 8p23. These genes encode for Human Neutrophil Peptide 1 (HNP-1) and Human Neutrophil Peptide 3 (HNP-3), respectively. The expression of these genes is primarily active in neutrophil precursor cells (promyelocytes) within the bone marrow.
The initial product of translation is a 94-amino acid prepropeptide. thaiperio.org This precursor molecule consists of three distinct domains:
An N-terminal signal sequence (approximately 19 amino acids) that directs the nascent peptide into the endoplasmic reticulum (ER).
An anionic prosegment (approximately 45 amino acids).
The C-terminal cationic mature peptide domain, which will ultimately become the defensin.
Within the endoplasmic reticulum, the signal sequence is cleaved off, resulting in the formation of a pro-defensin (pro-HNP). This pro-HNP is the direct precursor that will undergo further processing to yield the mature defensins, including HNP-2.
Proteolytic Maturation of this compound Precursors
The conversion of the inactive pro-HNP-1 and pro-HNP-3 into their mature, active forms is a critical step accomplished through precise proteolytic cleavage. This maturation process is mediated by serine proteases that are co-localized with the defensin precursors within the azurophilic granules of neutrophils.
Key enzymes identified in this process include neutrophil elastase (NE) and proteinase 3 (PR3). These enzymes are responsible for excising the anionic pro-segment from the pro-HNP molecule.
The generation of HNP-2 is a specific outcome of this processing. HNP-1 and HNP-3 are 30-amino acid peptides that differ by only a single amino acid at their N-terminus. HNP-2 is a 29-amino acid peptide that is identical to HNP-1 and HNP-3 but lacks the first N-terminal amino acid. Its formation occurs through an additional cleavage event at the N-terminus of the newly formed HNP-1 or HNP-3. While neutrophil elastase and proteinase 3 are key for the initial maturation, the exact protease responsible for this final trimming to create HNP-2 is a subject of ongoing research, though it is understood to be part of the same processing environment within the granules.
In other contexts, such as in the gut, enzymes like trypsin can process enteric defensin precursors. aai.org Similarly, matrix metalloproteinase-7 (MMP-7) is known to process pro-HNP-1, although this action does not directly yield the mature HNP-1 but an intermediate form. This highlights that the processing machinery for defensins can be tissue- and enzyme-specific.
| Enzyme/Protein | Role in this compound Biogenesis | Location |
| Neutrophil Elastase (NE) | Cleavage of pro-HNP-1/pro-HNP-3 to mature HNP-1/HNP-3. | Azurophilic Granules |
| Proteinase 3 (PR3) | Cleavage of pro-HNP-1/pro-HNP-3 to mature HNP-1/HNP-3. | Azurophilic Granules |
| Trypsin | Processes enteric α-defensin precursors (for comparison). | Intestinal Lumen |
| Matrix Metalloproteinase-7 (MMP-7) | Cleaves pro-HNP-1 to an intermediate, not mature HNP-1. | Extracellular Matrix / Paneth Cells |
Subcellular Localization and Trafficking of this compound
The biosynthesis and trafficking of this compound are tightly regulated and compartmentalized within the neutrophil.
Endoplasmic Reticulum (ER) and Golgi Apparatus : Synthesis of the prepropeptide begins on ribosomes and is directed into the ER, where the signal peptide is removed to form the pro-HNP. The pro-HNP then transits through the Golgi apparatus for further modifications and sorting.
Azurophilic Granules : The crucial final step of maturation and storage occurs in the azurophilic (or primary) granules, which are specialized lysosomes of neutrophils. thaiperio.org Pro-HNPs are trafficked to these granules, where the resident proteases like neutrophil elastase and proteinase 3 become active and process the precursors into mature defensins, including HNP-1, HNP-3, and subsequently HNP-2.
Storage and Release : The mature defensins are stored in high concentrations within these azurophilic granules, accounting for up to 50% of the total protein content of the granule. They are kept in an inactive state until the neutrophil is activated by microbial threats. Upon activation, the contents of the granules are released into phagosomes to kill engulfed pathogens or into the extracellular space to combat infection and modulate the immune response.
This sophisticated trafficking pathway ensures that the potent, and potentially cytotoxic, defensins are safely synthesized and stored, only to be deployed precisely where and when they are needed for host defense.
Mechanisms of Action of Defensin 2a
Modalities of Pathogen Neutralization by Sinapis alba Defensin (B1577277) 2a
The primary characterized role of Sinapis alba Defensin 2a is its potent antifungal activity.
Similar to other defensins, the initial interaction of the cationic plant defensin with the fungal cell membrane is a key step. Plant defensins are known to permeabilize fungal membranes, which inhibits fungal growth. uenf.brmdpi.com While the specific lipid-binding partners for Sinapis alba this compound are not as extensively characterized as for HBD-2, the general mechanism for plant defensins involves interaction with specific components of the fungal membrane.
There is limited specific information in the reviewed literature directly implicating Sinapis alba this compound in the inhibition of fungal cell wall synthesis through mechanisms like Lipid II binding. However, some defensins from other species are known to have this activity.
The reviewed literature primarily focuses on the antifungal properties of Sinapis alba this compound, and information regarding its antiviral activities is not available in the search results.
Sinapis alba this compound is a potent inhibitor of several phytopathogenic fungi. mdpi.com Its antifungal activity is sensitive to inorganic cations. uniprot.org The peptide has demonstrated significant inhibitory effects against major plant pathogens such as Fusarium culmorum and Botrytis cinerea. mdpi.com The mechanism is believed to involve the permeabilization of fungal membranes, leading to the inhibition of fungal growth. uenf.brmdpi.com
Interactive Data Table: Antifungal Activity of Sinapis alba this compound (Sa-AFP2)
| Target Organism | MIC (µg/ml) | Reference |
|---|---|---|
| Alternaria brassicola | 4.5 | |
| Botrytis cinerea | 3.5 | |
| Fusarium culmorum | 2.3 | |
| Fusarium oxysporum f.sp. lycopersici | 2.3 | |
| Pyricularia oryzae | 0.3 | |
| Verticillium dahliae | 1.2 |
Inhibition of Microbial Cell Wall Synthesis by this compound (e.g., Lipid II Binding)
Antiparasitic Activities and Mechanisms of this compound
Human β-defensin 2 (HBD-2) is a crucial component of the innate immune system, providing protection against a variety of pathogens, including bacteria, viruses, fungi, and parasites. While the primary function of defensins is the elimination of bacteria and fungi, they also exhibit antiparasitic activities. mdpi.com
Defensins can act on parasites through various mechanisms. They can interact with the negatively charged microbial membranes, forming pores that lead to the leakage of cytoplasmic content and lysis of the parasite. mdpi.com Some defensins have been shown to have a trypanocidal effect, killing Trypanosoma cruzi by inducing membrane pore formation and fragmentation of nuclear and mitochondrial DNA. Studies have also indicated that β-defensins possess leishmanicidal activities. The antiparasitic mechanisms can also involve the inactivation of viral proteins and bacterial toxins.
It is important to note that the effectiveness of defensins against parasites can vary. For instance, a defensin from the sandfly vector Phlebotomus duboscqi showed only moderate activity against Leishmania major promastigotes in vitro.
Immunomodulatory Functions of this compound
Beyond its direct antimicrobial actions, human β-defensin 2 (HBD-2) plays a significant role in modulating the immune response. It is involved in both innate and adaptive immunity, influencing various cellular processes. mdpi.comresearchgate.net
HBD-2's immunomodulatory functions include:
Activation of Immune Cells : It can activate various immune cells and modulate signaling pathways.
Regulation of Inflammation : HBD-2 participates in the regulation of inflammatory responses. mdpi.com
Chemotaxis : It acts as a chemoattractant for several immune cells. mdpi.com
Cytokine and Chemokine Production : HBD-2 influences the production and release of these signaling molecules. mdpi.com
These functions highlight HBD-2 as a bridge between the innate and adaptive immune systems. biomolther.org
This compound Interactions with Host Immune Cells (e.g., Dendritic Cells, T Cells, Mast Cells)
Dendritic Cells (DCs): HBD-2 can act as a chemoattractant for immature dendritic cells. It has been shown that murine β-defensin 2 (a mouse ortholog of HBD-2) can directly activate immature DCs by acting as an endogenous ligand for Toll-like receptor 4 (TLR4), leading to their maturation. researchgate.net This interaction is a crucial link between innate and adaptive immunity. biomolther.org HBD-2 has also been found to suppress the secretion of proinflammatory cytokines like TNF-α, IL-12, and IL-1β from DCs.
T Cells: HBD-2 is chemotactic for memory T cells. researchgate.net It recruits these cells to sites of microbial invasion through its interaction with the chemokine receptor CCR6. researchgate.net This chemoattractant ability helps in bridging the innate and adaptive immune responses.
Mast Cells: HBD-2 can induce mast cell degranulation, leading to the release of histamine (B1213489). It also acts as a chemotaxin for mast cells, attracting them to sites of inflammation. oup.com This interaction is mediated through a pertussis toxin-sensitive and phospholipase C-dependent pathway. Upon stimulation with HBD-2, mast cells can release various cytokines and chemokines, including IFN-α, IFN-β, IFN-γ, GM-CSF, CCL2, and CCL3.
Other Immune Cells: HBD-2 also acts as a chemoattractant for monocytes. mdpi.com
Role of this compound in Inflammatory Responses
Human β-defensin 2 (HBD-2) is a significant modulator of inflammatory responses, exhibiting both pro- and anti-inflammatory properties depending on the context. mdpi.com Its expression is induced by inflammatory stimuli and microbial products.
Pro-inflammatory and Anti-inflammatory Effects of HBD-2
| Effect | Cellular/Molecular Mechanism | Reference |
|---|---|---|
| Pro-inflammatory | Recruits CD4+ T lymphocytes and macrophages. | |
| Induces mast cell degranulation. | ||
| Increases vascular permeability. | ||
| Induces the generation of pro-inflammatory cytokines. | researchgate.net | |
| Anti-inflammatory | Reduces secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-23) from LPS-stimulated PBMCs. | |
| Increases release of anti-inflammatory cytokines (e.g., IL-10, IL-24). | ||
| Suppresses DC-mediated secretion of proinflammatory cytokines (e.g., TNF-α, IL-12, IL-1β). |
HBD-2's role in inflammation is complex. While it can promote inflammation by recruiting immune cells and inducing the release of inflammatory mediators, it can also exert anti-inflammatory effects by suppressing the production of certain pro-inflammatory cytokines and promoting the release of anti-inflammatory ones. researchgate.net This dual functionality allows HBD-2 to contribute to the initial defense against pathogens while also helping to regulate and resolve the inflammatory response.
Chemotactic Properties of this compound
Human β-defensin 2 (HBD-2) is a potent chemoattractant for a variety of immune cells, playing a crucial role in recruiting them to sites of infection and inflammation. mdpi.com This chemotactic activity is a key aspect of its immunomodulatory function, bridging the innate and adaptive immune systems.
HBD-2 has been shown to be chemotactic for:
Immature dendritic cells .
Memory T cells .
Monocytes . mdpi.com
Mast cells . oup.com
Tumor necrosis factor-α (TNF-α)-treated human neutrophils .
The chemotactic activity of HBD-2 is mediated through its interaction with specific chemokine receptors. It has been demonstrated that HBD-2 can interact with C-C Chemokine Receptor Type 6 (CCR6) to recruit memory T-cells and immature dendritic cells. Additionally, HBD-2 has been shown to interact with CCR2 to chemoattract monocytes, macrophages, and neutrophils. The chemotaxis of mast cells is induced through a pertussis toxin-sensitive and phospholipase C-dependent pathway, suggesting the involvement of G protein-coupled receptors.
This compound Influence on Cytokine and Chemokine Production
Human β-defensin 2 (HBD-2) significantly influences the production of cytokines and chemokines, thereby modulating the immune response. mdpi.com Its effect can be either to stimulate or to reduce the production of these signaling molecules, depending on the cell type and the specific inflammatory context.
Effects of HBD-2 on Cytokine and Chemokine Production | Cell Type | Cytokine/Chemokine Affected | Effect | Reference | | :--- | :--- | :--- | | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α, IL-1β, IFN-γ, IL-23, IL-12p70 | Reduction in secretion | | | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6, IL-8, IL-10 | Stimulation of production | mdpi.com | | Human Dendritic Cells (DCs) | TNF-α, IL-12, IL-1β | Suppression of secretion | | | Human Amniotic Epithelial Cells (hAECs) | IL-6, IL-1β | Reduction | | | Human Amniotic Epithelial Cells (hAECs) | IL-10 | Enhancement of release | | | Macrophages | IFN-γ, IL-1α, TNF-α, TGF-β | Increased expression | | | Macrophages | IL-3 | Decreased expression | | | Macrophages | CXCL-1, CXCL-5, CCL5 | Increased levels | | | Macrophages | CCL24, CXCL-15 | Decreased expression | | | Human Keratinocytes | IL-6, IL-10, IP-10, CCL2, CCL20, RANTES | Increased gene expression and protein production | |
Studies have shown that HBD-2 can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12 from peripheral blood mononuclear cells and dendritic cells. Conversely, it can stimulate the production of the anti-inflammatory cytokine IL-10. In macrophages, HBD-2 has been found to increase the expression of several cytokines, including IFN-γ and TNF-α, while decreasing others like IL-3. Furthermore, HBD-2 can induce the production of various chemokines in macrophages and keratinocytes, contributing to the recruitment of other immune cells.
Cellular and Molecular Targets of this compound Action (excluding therapeutic application)
The biological activities of human β-defensin 2 (HBD-2) are mediated through its interaction with various cellular and molecular targets. These interactions are fundamental to its role in both direct antimicrobial defense and immunomodulation.
Cellular and Molecular Targets of HBD-2 | Target Category | Specific Target | Function/Interaction | Reference | | :--- | :--- | :--- | | Receptors | C-C Chemokine Receptor 6 (CCR6) | Mediates chemotaxis of immature dendritic cells and memory T cells. | | | | C-C Chemokine Receptor 2 (CCR2) | Mediates chemotaxis of monocytes, macrophages, and neutrophils. | | | | Toll-like receptor 4 (TLR4) | Murine β-defensin 2 acts as an endogenous ligand, activating immature dendritic cells. | researchgate.net | | | Mas-related G protein-coupled receptor member X2 (MRGPRX2) | HBD-2 induces mast cell degranulation by interacting with this receptor. | | | Signaling Pathways | Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) | Essential for the induction of the HBD-2 gene in response to bacterial LPS or fungal infections. | | | | Activator protein 1 (AP-1) | Works with NF-κB to induce the HBD-2 gene. | | | | Phospholipase C (PLC) | Involved in HBD-2-induced mast cell migration. | | | Microbial Components | Microbial cell membranes | HBD-2 disrupts microbial membranes, leading to cell lysis. | | | | Lipopolysaccharide (LPS) | HBD-2 can bind to this component of Gram-negative bacteria. | | | Host Cell Components | Self-DNA | HBD-2 can complex with self-DNA to enhance IFN-α production by plasmacytoid dendritic cells. | |
HBD-2 exerts its chemotactic effects by binding to chemokine receptors such as CCR6 and CCR2 on the surface of immune cells. The induction of HBD-2 expression itself is controlled by key signaling pathways like NF-κB and AP-1, which are activated by microbial products or pro-inflammatory cytokines. Its direct antimicrobial activity involves the disruption of microbial cell membranes. Furthermore, HBD-2 can interact with host molecules like self-DNA, leading to the modulation of immune responses such as the production of type I interferons.
This compound Modulation of Host Cell Processes
Human β-defensin 2 (hBD-2), a member of the defensin family of cationic antimicrobial peptides, plays a significant role in the innate immune system. Beyond its direct antimicrobial activities, hBD-2 is increasingly recognized for its ability to modulate a variety of host cell processes, thereby bridging the gap between innate and adaptive immunity. aai.orgjmb.or.kr This modulation occurs through interactions with host cell receptors, activation of intracellular signaling pathways, and regulation of gene expression, ultimately influencing immune cell recruitment, inflammatory responses, and tissue homeostasis.
The expression of hBD-2 itself is tightly regulated and induced by various stimuli, including bacterial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). aai.org This induction is primarily mediated by the activation of key transcription factors, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), which bind to the promoter region of the hBD-2 gene. asm.org
Chemotactic Activity and Immune Cell Recruitment:
A primary mechanism by which hBD-2 modulates host responses is through its chemotactic activity, attracting various immune cells to sites of infection or inflammation. This is largely mediated by its interaction with C-C chemokine receptors, particularly CCR6 and to some extent CCR2.
Dendritic Cells: hBD-2 acts as a chemoattractant for immature dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating adaptive immune responses. By binding to CCR6 on these cells, hBD-2 facilitates their migration to lymph nodes, where they can present antigens to T cells.
T-Cells and Monocytes: The peptide also promotes the migration of T-cells and monocytes through interactions with CCR2 and CCR6.
Mast Cells: hBD-2 can activate mast cells, leading to their degranulation and the release of histamine and prostaglandin (B15479496) D2, further amplifying the inflammatory cascade. aai.org
Modulation of Inflammatory Responses:
hBD-2 exhibits a dual role in regulating inflammation, capable of both pro-inflammatory and anti-inflammatory effects depending on the context.
Pro-inflammatory Effects: In response to pathogens, hBD-2 contributes to the inflammatory response by recruiting immune cells and inducing the production of pro-inflammatory cytokines. aai.org For instance, in pulmonary epithelial cells, the presence of LPS-stimulated mononuclear phagocytes leads to the production of IL-1β and TNF-α, which in turn upregulates hBD-2 expression. aai.org
Anti-inflammatory Effects: Conversely, studies have shown that hBD-2 can dampen excessive inflammation. In models of colitis, systemic administration of hBD-2 has been shown to mitigate inflammation. In human peripheral blood mononuclear cells stimulated with LPS, hBD-2 reduced the synthesis of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-23, while increasing the release of anti-inflammatory cytokines such as IL-10.
Intracellular Signaling Pathways:
The modulation of host cell processes by hBD-2 is underpinned by its ability to activate several key intracellular signaling pathways.
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun NH2-terminal kinase (JNK), are significantly involved in hBD-2 regulation and its downstream effects. For example, in gingival epithelial cells, the induction of hBD-2 by Fusobacterium nucleatum is dependent on the p38 and JNK pathways.
NF-κB Pathway: The NF-κB signaling pathway is crucial for the expression of hBD-2 in response to various stimuli. asm.org In intestinal epithelial cells, Bacteroides fragilis enterotoxin induces hBD-2 expression in an NF-κB-dependent manner. asm.org Similarly, IL-1β and TNF-α produced by LPS-stimulated monocytes activate the hBD-2 promoter in pulmonary epithelial cells via an NF-κB binding site. aai.org
Toll-Like Receptors (TLRs): hBD-2 can act as an endogenous ligand for TLR4, promoting the maturation of immature dendritic cells. The stimulation of TLR2 and TLR4 by pathogen-associated molecular patterns is also crucial for activating hBD-2 expression.
Antiviral Mechanisms Targeting Host Cells:
In addition to its antibacterial and immunomodulatory functions, hBD-2 participates in antiviral defense by interacting with host cell components.
Inhibition of Viral Entry: Recent research suggests that hBD-2 can interfere with the entry of viruses like SARS-CoV-2 by binding to the receptor-binding domain of the virus, which would otherwise complex with the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.
Modulation of Host Cell Receptors: While direct evidence for hBD-2 is still emerging, other defensins like HNP-1 have been shown to downregulate the expression of host cell receptors used by viruses, such as CD4 for HIV-1, thereby inhibiting viral uptake.
Tissue Repair and Homeostasis:
Beyond its role in active infection, hBD-2 contributes to the restoration of tissue integrity following injury or inflammation. It has been shown to promote intestinal wound healing and angiogenesis in vitro. Furthermore, by regulating the composition of the microbiota, hBD-2 helps maintain intestinal homeostasis.
Table 1: Effects of this compound on Host Cell Processes
| Cellular Process | Effect of this compound | Key Mediators/Receptors | Affected Cell Types | References |
|---|---|---|---|---|
| Chemotaxis | Attraction of immune cells | CCR2, CCR6 | Immature dendritic cells, T-cells, monocytes | |
| Inflammation | Pro- and anti-inflammatory modulation | IL-1β, TNF-α, IL-10 | Epithelial cells, mononuclear phagocytes | aai.org |
| Signal Transduction | Activation of signaling cascades | NF-κB, p38 MAPK, JNK, TLR4 | Epithelial cells, dendritic cells | asm.org |
| Antiviral Defense | Inhibition of viral entry | ACE2 (potential interaction) | Host cells susceptible to viral entry | |
| Tissue Repair | Promotion of wound healing and angiogenesis | - | Intestinal cells |
Table 2: Research Findings on this compound Modulation of Host Cells
| Study Focus | Model System | Key Findings | References |
|---|---|---|---|
| Anti-Melanoma Immunity | Murine melanoma model | Vaccination with β-defensin 2-expressing cells inhibited tumor growth by stimulating NK and T cell responses, and augmenting IFN-γ and IL-12. | |
| Intestinal Inflammation | Murine colitis models | Systemically administered hBD-2 mitigated inflammation and improved disease activity, with dendritic cells being a main target. | |
| Gingival Epithelial Cell Response | Human gingival epithelial cells | F. nucleatum-induced hBD-2 expression is mediated by p38 and JNK MAPK pathways, but not necessarily NF-κB. | |
| Pulmonary Epithelial Cell Response | Co-culture of pulmonary epithelial and monocytic cells | LPS-stimulated monocytes produce IL-1β and TNF-α, which induce hBD-2 expression in epithelial cells via NF-κB. | aai.org |
| Intestinal Epithelial Cell Response | Intestinal epithelial cell lines | B. fragilis enterotoxin induces hBD-2 expression through a MAPK/IκB kinase/NF-κB-dependent pathway. | asm.org |
Biological Roles and Physiological Significance of Defensin 2a
Defensin (B1577277) 2a in Innate Immunity Systems
Defensin 2a is a potent effector molecule in the first line of defense against invading microorganisms. nih.gov Primarily synthesized by neutrophils, it is stored in their azurophilic granules and released at sites of infection or inflammation. oup.com Its broad-spectrum antimicrobial activity is a cornerstone of the innate immune response, providing immediate, non-specific protection. nih.gov Beyond direct killing of pathogens, this compound also functions as an immunomodulatory molecule, capable of influencing the behavior of other immune cells to orchestrate a robust defense.
Role of this compound in Host Defense Against Bacterial Infections
This compound exhibits potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria. plos.org Its primary mechanism of action involves the disruption of the bacterial cell membrane. Due to its cationic nature, it is electrostatically attracted to the negatively charged components of microbial membranes. Upon binding, it can insert into the lipid bilayer, forming pores that lead to the leakage of essential ions and metabolites, ultimately causing cell death. plos.org
Research has demonstrated the efficacy of HNP-2 against several clinically relevant bacterial species. It has been shown to be active against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter aerogenes. oup.com Furthermore, HNP-2 displays in vitro activity against Mycobacterium avium and Mycobacterium intracellulare. oup.com The ability of alpha-defensins, including HNP-2, to neutralize bacterial toxins, such as the lethal factor of Bacillus anthracis, further highlights its importance in combating bacterial infections. oup.com
Table 1: Antibacterial Spectrum of this compound (HNP-2)
| Gram-Positive Bacteria | Gram-Negative Bacteria | Other Bacteria |
|---|---|---|
| Staphylococcus aureus | Pseudomonas aeruginosa | Mycobacterium avium |
| Escherichia coli | Mycobacterium intracellulare | |
| Enterobacter aerogenes | Bacillus anthracis (toxin neutralization) |
This compound Contributions to Antiviral Immunity
The role of this compound extends to the defense against viral pathogens. Human alpha-defensins, including HNP-2, have demonstrated the ability to inhibit infections by both enveloped and non-enveloped viruses through various mechanisms. oup.comtaylorandfrancis.com One of the primary antiviral strategies of alpha-defensins is to interfere with the early stages of viral infection, such as blocking the virus's attachment to host cell surface receptors. oup.com For instance, they can inhibit Herpes Simplex Virus (HSV) by preventing viral adhesion. oup.com
In the context of Human Immunodeficiency Virus (HIV), alpha-defensins can bind to the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptors, thereby hindering viral entry. oup.com They have also been shown to repress the replication of HIV-1. oup.com Studies have also reported antiviral activity against Influenza A virus and Human Papillomavirus (HPV). nih.govoup.com The mechanism against non-enveloped viruses like HPV involves stabilizing the viral capsid, which prevents the necessary uncoating and release of the viral genome. nih.gov
Table 2: Antiviral Spectrum of this compound (HNP-2) and other Human Alpha-Defensins
| Virus | Mechanism of Action |
|---|---|
| Herpes Simplex Virus (HSV) | Blocks viral adhesion to host cells. oup.com |
| Human Immunodeficiency Virus (HIV-1) | Binds to gp120 and CD4 receptors, represses replication. oup.com |
| Influenza A Virus (IAV) | General antiviral activity reported. oup.com |
| Human Papillomavirus (HPV) | Stabilizes the viral capsid to prevent uncoating. nih.gov |
This compound in Fungal Host Defense
This compound also contributes to the body's defense against fungal infections. The candidacidal activity of human neutrophil defensins has been a subject of research, with studies indicating their effectiveness against various Candida species. While some studies suggest that HNP-1 has a more potent effect than HNP-2 against Candida albicans, HNP-2 is still recognized as part of the antifungal arsenal (B13267) of neutrophils. units.it The mechanism of action against fungi is similar to its antibacterial activity, involving the permeabilization of the fungal cell membrane. The presence of alpha-defensins, including HNP-2, in oral and other mucosal secretions provides a crucial barrier against opportunistic fungal pathogens.
This compound in Parasitic Host Defense
The role of defensins in combating parasitic infections is an emerging area of research. Alpha-defensins have shown activity against several protozoan parasites. Specifically, human neutrophil peptide-1 (HNP-1), which is structurally very similar to HNP-2, has been found to kill trophozoites of Giardia lamblia, a common intestinal parasite. This action is thought to involve charge-dependent interactions leading to membrane disruption. While direct studies on HNP-2's efficacy against a broad range of parasites are less common, the activity of closely related alpha-defensins suggests a potential role. For example, mouse cryptdin-2 (B1578358) (an alpha-defensin) has shown potent activity against Entamoeba histolytica by inducing morphological changes and inhibiting macromolecular synthesis. plos.orgresearchgate.net Human defensin α-1 has also been reported to have a trypanocidal effect on Trypanosoma cruzi.
Tissue-Specific Expression and Distribution of this compound
This compound, as a human neutrophil peptide, is predominantly synthesized and stored in the azurophilic granules of neutrophils. oup.com Neutrophils are the most abundant type of white blood cell and are rapidly recruited to sites of infection, where they release their granular contents, including HNP-2. oup.comtaylorandfrancis.com Consequently, HNP-2 can be found in various bodily fluids and tissues, especially during inflammatory conditions. plos.org
Elevated levels of alpha-defensins are found in the blood during infections and inflammatory diseases. They are also present in other bodily fluids such as synovial fluid, particularly during bacterial joint infections, and gingival crevicular fluid in the oral cavity. plos.orgaai.org Beyond neutrophils, the expression of alpha-defensins has been noted in other immune cells like monocytes, macrophages, and certain lymphocytes. oup.com While enteric alpha-defensins (HD5 and HD6) are primarily expressed by Paneth cells in the small intestine, the neutrophil-derived defensins like HNP-2 contribute to the antimicrobial environment at various mucosal surfaces upon neutrophil infiltration. oup.com
Table 3: Tissue and Fluid Distribution of this compound (HNP-2)
| Primary Source | Found In | Condition for Increased Presence |
|---|---|---|
| Neutrophils | Blood Plasma | Infection, Inflammation, Sepsis. |
| Synovial Fluid | Bacterial Joint Infections. plos.org | |
| Gingival Crevicular Fluid | Periodontitis, Oral Inflammation. aai.org | |
| Lung Secretions | Respiratory Infections. taylorandfrancis.com | |
| Urogenital Tract | Infections and Inflammation. oup.com |
This compound in Tissue Homeostasis and Repair Mechanisms
Beyond its direct antimicrobial functions, this compound plays a significant role in modulating tissue homeostasis and promoting repair. plos.org This involves a complex interplay of signaling pathways that influence cell proliferation, migration, and the inflammatory response.
Alpha-defensins can act as chemoattractants, recruiting other immune cells like T-cells and immature dendritic cells to sites of injury or infection, thereby bridging the innate and adaptive immune responses. This helps in the efficient clearance of pathogens and cellular debris, a prerequisite for effective tissue repair.
Furthermore, HNP-1 and HNP-2 have been shown to stimulate the proliferation of fibroblasts and the synthesis of collagen, which are essential processes in wound healing. Defensins are also involved in regulating inflammation. For instance, alpha-defensins can control the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), which is crucial for maintaining intestinal homeostasis. By modulating the inflammatory environment and promoting the cellular activities required for tissue regeneration, this compound contributes to the restoration of tissue integrity following injury.
Physiological Contexts of this compound Dysregulation
The expression and regulation of Human Beta-Defensin 2 (hBD-2) are often altered in various disease states, indicating its significant role in the pathophysiology of several inflammatory, infectious, and neoplastic conditions. scirp.org Dysregulation of hBD-2 can manifest as either up-regulation or down-regulation of its expression, depending on the specific disease and the tissue microenvironment. This altered expression is frequently linked to an imbalance in host defense mechanisms and inflammatory responses. scirp.org
Inflammatory Bowel Disease (IBD)
In the context of Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), the expression of hBD-2 is notably dysregulated. Generally, hBD-2 expression is induced by inflammation. Studies have shown a significant induction of hBD-2 in the inflamed intestinal mucosa of children with IBD. However, the degree of this induction can differ between CD and UC. For instance, in the ascending colon, the induction of hBD-2 was found to be significantly lower in children with Crohn's disease compared to those with ulcerative colitis. This attenuated induction of hBD-2 in CD has been observed by multiple research groups.
The dysregulation of hBD-2 in IBD is closely associated with the inflammatory cytokine environment. A strong correlation exists between the expression of hBD-2 and pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-alpha) in the terminal ileum and ascending colon of IBD patients. In ulcerative colitis, hBD-2 production correlates with IL-8, while in Crohn's disease, it correlates with Interleukin-10 (IL-10). The mechanisms behind this dysregulation are complex, with some research suggesting that reduced defensin expression may be a consequence of mucosal surface destruction from inflammation, rather than a primary cause of the disease.
Cancer
The expression level of hBD-2 in cancerous tissue varies significantly depending on the type of cancer. It has been reported to be upregulated in several cancers, including esophageal, lung, cervical, and certain skin cancers like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Conversely, hBD-2 has been found to be downregulated in colon cancer and oral squamous cell carcinoma (OSCC).
The mechanisms driving this dysregulation are also cancer-type specific. In esophageal cancer, the nuclear factor kappa B (NF-κB) pathway has been shown to regulate hBD-2. In contrast, DNA hypermethylation is a regulatory mechanism for hBD-2 in OSCC. The role of hBD-2 in cancer is contradictory; some studies suggest it can promote cancer cell migration and proliferation, while others indicate it has inhibitory or tumor-suppressive effects. researchgate.net For example, some research indicates that hBD-2 exhibits cytolytic activity against a range of tumor cells.
Skin Disorders
In dermatological conditions, particularly those with an allergic and inflammatory basis, hBD-2 dysregulation is a prominent feature. uni-lj.si Elevated serum levels of hBD-2 have been observed in patients with atopic dermatitis and psoriasis. researchgate.net In atopic dermatitis, hBD-2 concentrations in the stratum corneum are significantly higher in lesional skin compared to non-lesional skin and healthy controls. This increase in hBD-2 correlates significantly with disease severity, as measured by the SCORing Atopic Dermatitis (SCORAD) index, and with impaired skin barrier function, indicated by increased transepidermal water loss (TEWL).
Similarly, in psoriasis, hBD-2 is strongly expressed in lesional skin, and high systemic levels of hBD-2 strongly correlate with disease activity. researchgate.net HBD-2 is also implicated in chronic spontaneous urticaria (CSU), where skin lesions can be triggered by infections. uni-lj.si Patients with CSU who also experience angioedema have been found to have higher serum hBD-2 levels compared to those without angioedema. uni-lj.si
Infectious Diseases
The expression of hBD-2 is often induced in response to various pathogens, including bacteria, viruses, and fungi. uni-lj.si For instance, viral agents like influenza virus, respiratory syncytial virus (RSV), adenoviruses, and rhinovirus can lead to dysregulated expression of hBD-2 in respiratory infections. In the context of COVID-19, studies have shown that serum levels of hBD-2 were lower in patients compared to healthy controls, suggesting a potential role in the pathogenesis of SARS-CoV-2 infection. The dysregulation in COVID-19 is thought to be associated with the increased production of pro-inflammatory cytokines.
Interactive Data Table: Dysregulation of this compound in Various Physiological Contexts
| Condition | Tissue/Fluid | Observation | Associated Factors | Reference |
| Inflammatory Bowel Disease | ||||
| Crohn's Disease (CD) | Colon | Attenuated induction of hBD-2 compared to UC. | Correlation with IL-10 production. | |
| Ulcerative Colitis (UC) | Colon | Increased hBD-2 mRNA and protein in inflamed biopsies. | Correlation with IL-8 production. | |
| IBD (Pediatric) | Terminal Ileum & Ascending Colon | Significant induction of hBD-2 in inflamed tissue. | Strong correlation with IL-8 and TNF-alpha. | |
| Cancer | ||||
| Esophageal Cancer | Tumor Tissue | Upregulated. | Regulated by NF-κB pathway. | |
| Lung Cancer | Serum & Tumor Tissue | Upregulated. | Levels may reflect more than just tumor volume. | |
| Colon Cancer | Tumor Tissue | Downregulated. | EGFR-ERK-MYC axis suppresses related defensins. | |
| Oral Squamous Cell Carcinoma (OSCC) | Tumor Tissue | Downregulated. | Regulated by DNA hypermethylation. | |
| Skin Disorders | ||||
| Atopic Dermatitis (AD) | Stratum Corneum & Serum | Elevated levels in lesional skin and serum. | Correlates with disease severity (SCORAD) and TEWL. | |
| Psoriasis | Lesional Skin & Serum | Strongly expressed in lesional skin; high systemic levels. researchgate.net | Correlates with disease activity (PASI score). researchgate.net | researchgate.net |
| Chronic Spontaneous Urticaria (CSU) | Serum | Elevated levels, especially with angioedema. uni-lj.si | Associated with mast cell and basophil activation. uni-lj.siresearchgate.net | uni-lj.siresearchgate.net |
| Infectious Diseases | ||||
| COVID-19 | Serum | Lower levels in patients compared to controls. | Associated with pro-inflammatory cytokine production. | |
| Respiratory Syncytial Virus (RSV) | Lung Epithelial Cells | Induced by TNF and RSV infection. | Mediated by NF-κB pathway. |
Advanced Research Methodologies for Investigating Defensin 2a
Molecular Cloning and Recombinant Expression of Defensin (B1577277) 2a
The production of Defensin 2a for research purposes heavily relies on molecular cloning and recombinant expression systems. These techniques allow for the generation of sufficient quantities of the peptide, which is often challenging to isolate from natural sources.
A common strategy involves cloning the cDNA sequence encoding the mature this compound peptide into an expression vector. For instance, the pET series of vectors, such as pET-32a(+), are frequently used for expression in Escherichia coli. scielo.brresearchgate.net These vectors often incorporate a fusion tag, like thioredoxin (TrxA), which can enhance the solubility of the expressed protein. scielo.brresearchgate.net The expression of the fusion protein is typically induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). scielo.br Optimization of expression conditions, including IPTG concentration, post-induction temperature, and culture medium, is crucial to maximize the yield of soluble, active defensin. scielo.brresearchgate.net
Following expression, the fusion protein is purified, and the this compound peptide is cleaved from the fusion tag using a specific protease, such as enterokinase. scielo.br Purification of the recombinant peptide can be achieved through various chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC).
Yeast, such as Pichia pastoris, is another expression system utilized for producing recombinant this compound. This system offers the advantage of performing post-translational modifications, which can be important for the functional activity of the peptide. The expression cassette containing the this compound gene is integrated into the yeast genome, and expression is induced, often by methanol. The recombinant peptide is then purified from the culture supernatant.
Table 1: Examples of Recombinant this compound Expression Systems
| Expression System | Vector | Fusion Tag | Induction | Key Findings | Reference |
| Escherichia coli BL21 (DE3) | pET-32a (+) | Thioredoxin (TrxA) | IPTG | High-level soluble expression of fusion protein. researchgate.net | researchgate.net |
| Escherichia coli Rosseta-gami (2) | pET32a-mBD2 | Thioredoxin (TrxA) | IPTG | Soluble mature mBD2 was achieved at 6 mg/L. scielo.br | scielo.br |
| Pichia pastoris X-33 | pPICZαA | Native | Methanol | Successful expression and secretion of functional hBD-2. | |
| Escherichia coli BL21 (DE3) | pET30-Xa/LIC | None specified | IPTG | Fusion peptide synthesized in inclusion bodies. |
Gene Editing and Silencing Approaches in this compound Research
To elucidate the specific functions of this compound, researchers employ gene editing and silencing techniques to manipulate its expression in cellular models. These approaches allow for the investigation of the consequences of this compound deficiency or overexpression.
RNA interference (RNAi) is a widely used method for transiently silencing gene expression. This can be achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). siRNAs are synthetic double-stranded RNA molecules that are transfected into cells and lead to the degradation of the target mRNA. For example, Defb4 (the gene encoding β-defensin 2 in rats) silencing in the esophageal squamous cell carcinoma cell line KYSE-150 was shown to suppress tumor cell proliferation, mobility, and invasion.
shRNAs are expressed from a vector, typically delivered via a lentivirus, and are processed by the cell's machinery into siRNAs. This method allows for stable, long-term gene silencing as the shRNA-expressing cassette can be integrated into the host cell genome. Commercially available siRNA and shRNA constructs targeting β-defensin 2 are available for both human and mouse studies.
While CRISPR-Cas9 technology is a powerful tool for permanent gene knockout or modification, its specific application in published this compound research is less documented compared to RNAi approaches. However, its potential for creating stable this compound knockout cell lines or introducing specific mutations offers a promising avenue for future investigations into the peptide's precise molecular mechanisms.
Spectroscopic and Imaging Techniques for this compound Interactions
A variety of spectroscopic and imaging techniques are employed to investigate the molecular interactions and cellular localization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of this compound and mapping its binding sites for various ligands. For example, 15N-labeled HBD-2 has been used to identify the amino acid residues involved in binding to glycosaminoglycans (GAGs) like heparin and dermatan sulfate. These studies revealed that the interaction is primarily electrostatic, involving a patch of basic residues on the defensin's surface.
Mass spectrometry (MS) is utilized to confirm the molecular weight of recombinant this compound and to study its interactions with other molecules. nih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to demonstrate that GAGs can induce the dimerization of HBD-2. Matrix-assisted laser desorption/ionization–time of flight (MALDI-TOF) mass spectrometry has been used to identify molecules that accumulate in bacterial cells treated with defensins.
Atomic Force Microscopy (AFM) provides a means to visualize the effects of this compound on the physical properties of target structures, such as viral capsids. AFM nanoindentation can measure changes in the elasticity of a virus particle upon binding of defensin, providing insights into how the peptide might influence viral disassembly.
Confocal microscopy is widely used to visualize the localization of this compound within cells and its effects on cellular structures. Fluorescently labeled this compound can be tracked as it interacts with and enters cells. It can also be used to observe the consequences of defensin treatment, such as membrane permeabilization, by using fluorescent dyes that report on membrane integrity. For example, confocal microscopy has been used to show that exogenously added HBD-2 can enter malignant epithelial cells and accumulate in the nucleus.
In vitro Model Systems for Studying this compound Function
Cell Culture Models for this compound Studies (e.g., Epithelial Cells, Immune Cells, Cancer Cell Lines)
A diverse range of cell culture models are instrumental in dissecting the multifaceted functions of this compound.
Epithelial Cells: Primary and immortalized epithelial cell lines are crucial for studying the role of this compound in mucosal immunity. For example, human lung alveolar epithelial A549 cells are used to investigate the regulation of HBD-2 expression in response to inflammatory stimuli like lipopolysaccharide (LPS) and cytokines such as IL-1β and TNF-α. Caco-2 human colorectal adenocarcinoma cells are used as a model for the intestinal epithelium to study HBD-2's role in response to pathogens like enteroinvasive Escherichia coli (EIEC). Studies with these cells have shown that HBD-2 can reduce the inflammatory response and inhibit bacterial invasion. Human amniotic epithelial cells (hAECs) are used to investigate the role of BD-2 in the context of preterm birth and chorioamnionitis. mdpi.com
Immune Cells: To understand the immunomodulatory properties of this compound, researchers utilize various immune cell types. Human monocytic cell lines like U937 and Mono-Mac-6 are co-cultured with epithelial cells to study the interplay between these cell types in inducing HBD-2 expression. Peripheral blood mononuclear cells (PBMCs) have been used to demonstrate that HBD-2 can stimulate the production of cytokines like IL-6 and IL-10. mdpi.com
Cancer Cell Lines: The effects of this compound on cancer cells are investigated using a variety of cell lines. For instance, human cervical cancer (HeLa), lung cancer (A549), and pancreatic cancer (MIA PaCa-2, BxPC-3) cell lines have been used to demonstrate the oncolytic and growth-suppressive activities of HBD-2. Studies with melanoma cell lines (mel Z, mel Is) have shown that recombinant HBD-2 can suppress proliferation and viability. exp-oncology.com.ua The esophageal squamous cell carcinoma cell line KYSE-150 has been used to show that HBD-2 may play an oncogenic role in this cancer type.
Table 2: Examples of Cell Culture Models in this compound Research
| Cell Line | Cell Type | Research Focus | Key Findings | Reference(s) |
| A549 | Human lung adenocarcinoma | Regulation of HBD-2 expression, anticancer effects | HBD-2 expression is induced by cytokines; HBD-2 can suppress cell growth. | |
| Caco-2 | Human colorectal adenocarcinoma | Intestinal epithelial defense | HBD-2 reduces inflammation and bacterial invasion. | |
| HeLa | Human cervical cancer | Oncolytic activity | HBD-2 displays cytotoxic effects. | |
| U937 | Human monocytic lymphoma | Immune cell interactions, oncolytic activity | Co-culture with epithelial cells induces HBD-2; HBD-2 is cytotoxic to these cells. | |
| MIA PaCa-2 | Human pancreatic carcinoma | Anticancer effects | A tailored HBD-2 fusion protein shows potent efficacy. |
Artificial Membrane Systems and Liposome (B1194612) Assays in this compound Research
To understand the fundamental mechanisms by which this compound interacts with and disrupts microbial and cellular membranes, researchers utilize simplified model systems such as artificial membranes and liposomes. mdpi.com
Liposome assays are a common in vitro method to study the membrane-permeabilizing activity of this compound. Liposomes are spherical vesicles composed of a lipid bilayer, which can be tailored to mimic the lipid composition of different cell types (e.g., bacterial vs. mammalian membranes). The ability of this compound to lyse these liposomes is often measured by monitoring the release of an encapsulated fluorescent dye, such as calcein.
These assays have demonstrated that HBD-2 can lyse anionic liposomes. Furthermore, by incorporating specific lipids into the liposomes, researchers can identify key lipid targets for this compound. For example, liposome pull-down assays have shown that HBD-2 binds to phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component of its membrane-permeabilizing activity. The interaction with specific lipids can be competitively inhibited to confirm the specificity of the binding. mdpi.com
Planar lipid bilayers are another artificial membrane system used to investigate the channel-forming properties of defensins. researchgate.net By applying a voltage across a lipid bilayer separating two compartments, researchers can measure the formation of ion-permeable channels by defensins, suggesting that they can form pores in membranes. researchgate.netscienceopen.com
Co-culture Models for this compound-Pathogen-Host Interactions
To better mimic the complex in vivo environment, co-culture models that include host cells, pathogens, and this compound are employed. These models allow for the investigation of the intricate interplay between these components.
For example, co-culturing pulmonary epithelial cells (A549) with monocytic cells (Mono-Mac-6) in the presence of bacterial LPS has been shown to markedly up-regulate HBD-2 expression in the epithelial cells. This demonstrates the importance of communication between different host cell types in mounting an effective defensin response.
Co-culture models are also used to study the direct effects of this compound on pathogen-host interactions. For instance, intestinal epithelial cells (Caco-2) that are engineered to express high levels of HBD-2 show reduced invasion by enteroinvasive E. coli (EIEC). These models can also be used to assess how this compound modulates the host's inflammatory response to infection by measuring the expression of cytokines and other inflammatory mediators.
By combining different cell types, such as epithelial cells and immune cells, with specific pathogens, researchers can create more physiologically relevant in vitro systems to dissect the precise role of this compound in host defense.
In vivo Animal Model Systems for this compound Research (excluding human trials)
The study of this compound and its broader family of antimicrobial peptides has been significantly advanced through the use of various animal model systems. These models, ranging from mammals to invertebrates, provide invaluable platforms for dissecting the complex roles of defensins in innate immunity, host-pathogen interactions, and inflammatory processes, without the inclusion of human trial data.
Murine Models in this compound Immunity Studies
Murine models, including mice and rats, are central to in vivo defensin research, offering a genetically tractable system to investigate the roles of both endogenous mouse defensins and human defensins expressed transgenically. The mouse alpha-defensins, known as cryptdins, are orthologs to human alpha-defensins. For instance, mouse alpha-defensin 2 is also referred to as cryptdin-2 (B1578358) (Crp2).
Research using these models has elucidated the function of defensins in various physiological and pathological contexts. Transgenic mice expressing human alpha-defensin 5 (HD-5) have demonstrated enhanced protection against enteric pathogens like Salmonella typhimurium, highlighting the direct antimicrobial role of these peptides in the intestinal lumen. In these models, the expression of the HD-5 transgene was specifically localized to Paneth cells, mirroring the expression pattern of endogenous enteric defensins. Similarly, transgenic mice with high copy numbers of human alpha-defensin 1/3 (DEFA1/DEFA3) have been used to study the genetic contribution of defensins to sepsis, showing that a higher gene dose can worsen disease outcomes. stonybrookmedicine.edu
Defensin-deficient mouse models have also been crucial. Mice lacking matrix metalloproteinase 7 (MMP7), the enzyme responsible for activating pro-alpha-defensins, exhibit an inability to control their intestinal microbial communities and show increased susceptibility to infections. These models, along with other defensin-deficient mice, have been instrumental in studying the role of alpha-defensins in protecting against viral infections, such as mouse adenovirus. researchgate.net
Murine models have also been pivotal in studying beta-defensins. Mouse beta-defensin 2 (mBD2) has been investigated for its immunomodulatory properties, including its role as a vaccine adjuvant in melanoma models. researchgate.net Vaccination with irradiated melanoma cells engineered to express mBD2 was found to inhibit tumor growth by stimulating potent natural killer (NK) cell activity and T-cell-mediated immunity. researchgate.net Furthermore, rat models are considered particularly useful for studying defensin-mediated host defense because, unlike mice, they express alpha-defensins in their neutrophils, which is analogous to humans. Rat models have been employed to examine beta-defensin expression in the gingival epithelium in response to bacterial infection and in airways following exposure to cigarette smoke. uniprot.org
| Murine Model Type | Specific Model | Area of Investigation | Key Findings | Citations |
|---|---|---|---|---|
| Transgenic (Human Defensin) | Mice expressing human alpha-defensin 5 (HD-5) | Enteric infection | Showed enhanced resistance to oral Salmonella typhimurium infection. | |
| Transgenic (Human Defensin) | Mice with high copy number of human DEFA1/DEFA3 | Sepsis | Demonstrated that a high gene copy number of alpha-defensins worsens sepsis outcomes. | stonybrookmedicine.edu |
| Gene Knockout / Deficient | MMP7-deficient mice (lacking active alpha-defensins) | Intestinal immunity, viral infection | Showed lack of control over microbial communities and increased susceptibility to infections, including mouse adenovirus. | researchgate.net |
| Transgenic (Mouse Defensin) | Mice vaccinated with B16 melanoma cells expressing mBD2 | Cancer immunology | Vaccination inhibited tumor growth by promoting NK and T-cell responses. | researchgate.net |
| Wild-type Rat Model | Sprague-Dawley rats | Oral & airway immunity | Used to study beta-defensin expression in response to oral pathogens and cigarette smoke. | uniprot.org |
Other Vertebrate Models for this compound Analysis
Beyond murine systems, other vertebrate models have provided complementary insights into defensin biology.
Porcine Models: Pigs are a significant model, particularly for studying beta-defensins, as only this class has been identified in them to date. researchgate.net Porcine beta-defensin 2 (PBD-2) has been extensively studied for its broad-spectrum bactericidal activity. Transgenic pigs that overexpress PBD-2 have been developed and show enhanced resistance to significant porcine pathogens like Actinobacillus pleuropneumoniae and Glaesserella parasuis. researchgate.net These studies demonstrate that overexpression of a native defensin gene can reduce bacterial load and lessen pathological changes following infection, highlighting the potential for genetic enhancement of disease resistance in livestock. researchgate.net
Fish Models: Various fish species, especially zebrafish (Danio rerio), serve as powerful models for investigating the innate immune system, including the function of defensins. researchgate.net The transparency of zebrafish embryos allows for real-time, in vivo imaging of host-pathogen interactions. Multiple beta-defensin-like genes have been discovered in fish. researchgate.net Zebrafish beta-defensin 2 (zfBD2) has been shown to possess antiviral activity and immunomodulatory properties, acting as a potent molecular adjuvant for DNA vaccines. researchgate.net Studies in zebrafish and other teleost fish like rainbow trout and European sea bass help to elucidate the evolutionary aspects and diverse functions of beta-defensins in vertebrates. nih.gov
| Vertebrate Model | Defensin Studied | Area of Research | Key Findings | Citations |
|---|---|---|---|---|
| Pig (Sus scrofa) | Porcine Beta-Defensin 2 (PBD-2) | Bacterial infection resistance | Transgenic overexpression of PBD-2 enhanced resistance to major porcine respiratory pathogens. | researchgate.net |
| Zebrafish (Danio rerio) | Zebrafish Beta-Defensin 2 (zfBD2) | Antiviral immunity, vaccine development | zfBD2 exhibits antiviral and immunomodulatory activities and functions as a DNA vaccine adjuvant. | researchgate.net |
| Rat (Rattus norvegicus) | Rat Beta-Defensins (RBD-1, RBD-2) | Innate immunity at mucosal surfaces | A good model for defensin-mediated host defense due to expression patterns similar to humans. | pnas.org |
| European Sea Bass (Dicentrarchus labrax) | Sea bass Beta-Defensins | Characterization of fish defensins | Identified and characterized new beta-defensin family members, contributing to understanding of fish immunity. | nih.gov |
Invertebrate Models in this compound Research
Invertebrate models, which rely solely on innate immunity, offer simplified yet powerful systems to study the fundamental mechanisms of defensins.
Drosophila melanogaster (Fruit Fly): The fruit fly is a premier model for genetic dissection of innate immunity. Its genome encodes a defensin that is primarily active against Gram-positive bacteria. mdpi.com Research in Drosophila has uncovered a novel anti-tumor function for defensin. stonybrookmedicine.edu In a fly model of tumorigenesis, tumor cells were found to be selectively sensitive to the action of defensin, which binds to the tumor cells and provokes cell death, leading to tumor regression. stonybrookmedicine.edu This process is mediated by Tumor Necrosis Factor (TNF), which triggers the exposure of phosphatidylserine (B164497) on tumor cells, making them a target for defensin. stonybrookmedicine.edu
Caenorhabditis elegans (Nematode): The nematode C. elegans possesses several defensin-like genes, referred to as antibacterial factor (abf) genes. While these peptides have demonstrated antimicrobial activity in vitro, their role in inducible immunity may be less pronounced than in insects. cdnsciencepub.com C. elegans is widely used as a host model to assess the in vivo efficacy of antimicrobial compounds from other species. For instance, a defensin from the beetle Tribolium castaneum was shown to prolong the survival of nematodes infected with MRSA, demonstrating the utility of this model for screening and functional validation.
Other Invertebrates: Defensins are widespread among invertebrates, and research in species like oysters (Crassostrea gigas) has provided detailed mechanistic insights. Studies on oyster defensins have shown that their antibacterial action involves inhibiting peptidoglycan biosynthesis by binding to the precursor molecule Lipid II, a mechanism distinct from simple membrane disruption.
| Invertebrate Model | Focus of Research | Key Findings | Citations |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Anti-tumor immunity | Endogenous defensin, in cooperation with TNF, drives tumor cell death and regression. | stonybrookmedicine.edu |
| Caenorhabditis elegans (Nematode) | In vivo antimicrobial activity assay | Used as a live host to test the efficacy of defensins from other species against bacterial pathogens like MRSA. | |
| Oyster (Crassostrea gigas) | Mechanism of action | Oyster defensins inhibit bacterial peptidoglycan synthesis by binding to Lipid II. | |
| Beetle (Tribolium castaneum) | Synergistic antimicrobial activity | Defensin from this model beetle acts synergistically with conventional antibiotics against MRSA. |
Omics Technologies Applied to this compound Research
The application of high-throughput "omics" technologies, including transcriptomics and proteomics, has revolutionized the study of this compound and its relatives. These methodologies allow for a global and unbiased analysis of gene expression, protein profiles, and molecular interactions, providing a systems-level understanding of defensin biology.
Transcriptomic Analysis of this compound Expression
Transcriptomics, particularly RNA sequencing (RNA-seq), has been instrumental in characterizing the expression patterns of defensin genes under various conditions. In mice, bulk RNA-seq of purified Paneth cells has provided a comprehensive view of the alpha-defensin (Defa) repertoire. These analyses have identified 28 expressed Defa genes, revealing that their transcripts can constitute up to 85% of all RNA reads in these specialized cells. A surprising discovery from this transcriptomic work is the existence of chimeric Defa mRNAs, which are formed from sequences of two different Defa genes. researchgate.net
Transcriptomic studies have also been crucial for understanding the regulation of defensin expression. For example, RNA-seq of intestinal epithelial cells from mice with a specific deletion of the RNA helicase Dhx15 revealed that this helicase is required for the Wnt-induced expression of alpha-defensins. mdpi.com Similarly, transcriptomic analysis of intestinal organoids from mice lacking Fatty Acid Binding Protein 4 (FABP4) in Paneth cells showed a significant upregulation of several alpha-defensin genes, including Defa2 and Defa3, indicating that FABP4 is a negative regulator of defensin expression. researchgate.net
In other organisms, transcriptome analysis has been used to study the response to defensins or the regulation of defensin genes. In Staphylococcus aureus, transcriptomics revealed that treatment with a scorpion defensin led to significant changes in the expression of over 1,200 genes, particularly downregulating amino acid synthesis and upregulating ribosome and protein synthesis genes. In plants and insects, RNA-seq has been used to profile defensin gene expression across different developmental stages, tissues, and in response to biotic and abiotic stress.
| Organism/System | Transcriptomic Method | Key Research Question | Significant Findings | Citations |
|---|---|---|---|---|
| Mouse Paneth Cells | Bulk RNA-seq | Characterize alpha-defensin expression repertoire. | Identified 28 expressed Defa genes and discovered abundant chimeric Defa transcripts. | |
| Mouse Intestinal Epithelium | RNA-seq | Investigate regulation of alpha-defensin expression. | Showed that RNA helicase Dhx15 is required for Wnt-induced alpha-defensin expression. | mdpi.com |
| Mouse Intestinal Organoids | RNA-seq | Identify regulators of defensin expression. | Revealed that FABP4 in Paneth cells negatively regulates the expression of multiple alpha-defensins. | researchgate.net |
| Staphylococcus aureus | RNA-seq | Analyze bacterial response to defensin treatment. | Defensin treatment altered expression of genes involved in metabolism and protein synthesis. | |
| Human Tongue Cancer | RNA-seq | Identify biomarkers for metastasis. | Expression of defensin genes (e.g., DEFB4A) was significantly different between non-metastatic and metastatic tumors. | nih.gov |
Proteomic Profiling of this compound and Interaction Partners
Proteomics, primarily driven by mass spectrometry (MS), provides direct evidence of defensin peptide expression, processing, and interaction with other molecules. Proteomic analysis of purified mouse Paneth cell proteins has confirmed the translation of alpha-defensin genes into peptides, including the detection of peptides corresponding to the chimeric mRNAs identified by transcriptomics.
Mass spectrometry is a cornerstone for identifying and characterizing defensins in complex biological fluids. For example, proteomic analysis of human and rabbit tear fluid using SELDI-TOF-MS and LC-MS/MS has shown that levels of alpha-defensins (e.g., HNP-1, HNP-2) are significantly upregulated following corneal wounding or surgery, suggesting a role in protecting the eye during healing. stonybrookmedicine.edu
A key application of proteomics is the identification of protein-protein interactions. In a study on porcine beta-defensin 2 (PBD-2), proteomic analysis of mouse macrophages treated with PBD-2 identified 37 potential intracellular interaction partners. pnas.org One of these, vasohibin-1 (VASH1), was validated as a direct interactor, revealing a novel intracellular mechanism by which PBD-2 can alleviate inflammation by modulating the Akt signaling pathway. pnas.org Similarly, MS-based proteomics has been used to characterize the strong, non-covalent association between human alpha-defensins and proteinase 3 (PR3), an autoantigen in certain forms of vasculitis. Ion mobility mass spectrometry has further revealed that the interaction of human alpha-defensin 1 (HNP-1) with bacterial toxins can induce conformational changes and local unfolding in the target toxins.
| Proteomic Application | Methodology | Defensin Studied | Key Findings | Citations |
|---|---|---|---|---|
| Peptide Identification | Mass Spectrometry | Mouse alpha-defensins | Confirmed the existence of chimeric alpha-defensin peptides in Paneth cells. | |
| Expression Profiling | SELDI-TOF-MS, LC-MS/MS | Human alpha-defensins (HNP-1, -2, -3) | Defensin levels are significantly increased in tear fluid after ocular surgery. | |
| Interaction Partner Identification | Proteomic analysis of macrophages | Porcine beta-defensin 2 (PBD-2) | Identified 37 potential intracellular protein interactors, including VASH1. | pnas.org |
| Interaction Characterization | Mass Spectrometry | Human alpha-defensins | Characterized the strong association of alpha-defensins with proteinase 3. | |
| Conformational Analysis | Ion Mobility Mass Spectrometry (IM-MS) | Human alpha-defensin 1 (HNP-1) | HNP-1 binding induces local unfolding in bacterial protein toxins. |
Metabolomic Approaches in this compound Impact Assessment
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a powerful lens for understanding the physiological impact of this compound. By analyzing the global metabolic changes in response to this peptide, researchers can elucidate its mechanisms of action and its broader effects on host and microbial systems.
Animal model studies have demonstrated that treatment with defensins can lead to significant metabolic shifts. For instance, in studies investigating the effects of defensins on metabolic disorders, analysis has shown alterations in key metabolic pathways. researchgate.netnih.gov While not exclusively focused on this compound, these studies indicate that defensins can influence lipid metabolism, including fatty acid and cholesterol synthesis, and glucose metabolism. researchgate.netnih.govresearchgate.net For example, treatment with certain defensins has been shown to decrease liver fat and improve glucose tolerance in mice fed a high-fat diet. nih.gov These changes are accompanied by alterations in the gut microbiome, which in turn affects the host's metabolic profile. researchgate.net Metabolite analysis in such studies has revealed changes in the levels of bile acids and other metabolites, pointing to a complex interplay between the defensin, gut microbiota, and host metabolism. researchgate.net
Metabolomic techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are employed to identify and quantify these metabolic changes. researchgate.net By comparing the metabolomes of treated versus untreated subjects, researchers can identify biomarkers associated with the defensin's activity and gain a more holistic understanding of its biological role.
Computational and Bioinformatic Approaches in this compound Analysis
Computational and bioinformatic tools are indispensable for the modern investigation of peptides like this compound. These approaches allow for in-depth analysis of its structure, function, and interactions, complementing experimental research. researchgate.net
A variety of bioinformatic databases and software are utilized in defensin research. researchgate.net Databases such as the Defensins Knowledgebase serve as centralized repositories for sequence, structure, and activity information. oup.com Analytical tools are often integrated into these databases, including sequence alignment tools like BLAST and ClustalW, which are fundamental for comparing this compound to other defensins and identifying conserved regions. oup.com Other specialized software can predict physicochemical properties, secondary structures, and potential toxicity from the amino acid sequence. researchgate.net
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations offer a computational microscope to observe the motion and interactions of this compound at an atomic level over time. These simulations are crucial for understanding the peptide's stability, flexibility, and mechanism of action. researchgate.net
MD simulations have been used to compare the stability of different human alpha-defensins. In one such study, this compound (also referred to as alpha-defensin 2) was found to exhibit high stability based on trajectory visualization, Root Mean Square Deviation (RMSD), and Root Mean Square Fluctuation (RMSF) calculations. researchgate.net The stability of its three-dimensional structure, which is stabilized by three intramolecular disulfide bonds, is a key determinant of its biological activity. These simulations can also predict the free energy of the molecule, providing further insights into its stability. researchgate.net Software packages like GROMACS are commonly used to perform these simulations, and the resulting trajectories are analyzed with visualization tools like VMD and BIOVIA Discovery Studio. researchgate.net
The simulations can also shed light on how this compound interacts with microbial membranes, which is believed to be a primary mechanism of its antimicrobial action. By modeling the peptide's interaction with lipid bilayers, researchers can visualize how it inserts into and potentially disrupts the membrane structure.
Predictive Modeling of this compound Function
Predictive modeling, often employing machine learning algorithms, aims to forecast the biological functions of peptides like this compound based on their sequence and structural features. These computational models are trained on large datasets of peptides with known activities.
For defensins, machine learning models have been developed to discriminate them from other antimicrobial peptides and to predict their family and subfamily. These models use various features derived from the peptide sequence, such as amino acid composition and dipeptide composition, to make predictions. Support Vector Machines (SVM) are a common algorithm used in this context. While much of this work has focused on classifying defensins broadly, the principles can be applied to predict specific activities of this compound, such as its efficacy against particular microbial species or its immunomodulatory potential. The development of freely available web servers for these predictive tools makes them accessible to the wider research community.
Sequence and Structure Analysis of this compound
This compound, also known as Human Neutrophil Peptide 2 (HNP-2), is a 29-residue cationic peptide. nih.gov It is unique among the alpha-defensins in that it lacks a defined gene and is believed to arise from the post-translational modification of HNP-1 or HNP-3, where the N-terminal amino acid is removed.
The primary structure of this compound is rich in cysteine residues. Its tertiary structure is characterized by a three-stranded antiparallel β-sheet core, which is stabilized by a specific array of three intramolecular disulfide bonds. rcsb.org The disulfide connectivity for HNP-2 has been determined as Cys1-Cys29, Cys3-Cys18, and Cys8-Cys28. This linkage creates a cyclic covalent structure, a unique feature for this polypeptide. nih.gov This compact, folded structure is essential for its antimicrobial function. rcsb.org
High-resolution structural data is available from X-ray crystallography studies, with entries in the Protein Data Bank (PDB). rcsb.org These structures reveal a dimeric form of the peptide and highlight the importance of specific residues for maintaining its fold and function. rcsb.org For instance, a conserved glycine (B1666218) residue is located in a β-bulge with backbone torsion angles that are critical for correct folding. rcsb.org Sequence alignment studies using tools like ClustalX show the high degree of conservation among human alpha-defensins, particularly the six cysteine residues that form the disulfide bridges.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
